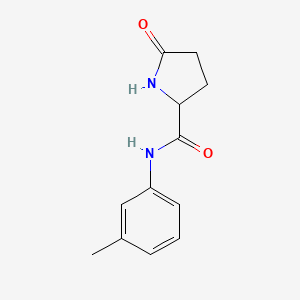

5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide

Descripción

Propiedades

IUPAC Name |

N-(3-methylphenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-3-2-4-9(7-8)13-12(16)10-5-6-11(15)14-10/h2-4,7,10H,5-6H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQXLUPHIITPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965048 | |

| Record name | 5-Hydroxy-N-(3-methylphenyl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5082-56-4 | |

| Record name | 5-Hydroxy-N-(3-methylphenyl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide typically involves the reaction of 5-oxo-pyrrolidine-2-carboxylic acid with m-toluidine under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of 5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 5-Oxo-pyrrolidine-2-carboxylic acid. Specifically, compounds derived from this structure have shown efficacy against various Gram-positive bacteria and multidrug-resistant fungal strains.

- Mechanism of Action : The mechanism involves targeting specific bacterial pathways, leading to cell death. For instance, certain derivatives demonstrated activity against vancomycin-intermediate Staphylococcus aureus strains and drug-resistant Candida auris isolates .

- Research Findings : A study reported that derivatives with hydrazone and azole moieties exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics like clindamycin .

Table 1: Antimicrobial Activity of 5-Oxo-pyrrolidine Derivatives

| Compound Type | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Hydrazone derivative | 64 | S. aureus TCH 1516 |

| Azole derivative | 16 | C. auris |

| Benzimidazole derivative | 8 | C. difficile AR-1067 |

Anticancer Properties

The anticancer potential of 5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide has been explored extensively in vitro.

- Cell Lines Tested : Various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), have been used to evaluate the cytotoxic effects of this compound .

- Efficacy Results : In one study, a derivative with a 3,5-dichloro-2-hydroxyphenyl substituent significantly reduced A549 cell viability by up to 67.4% compared to controls . This indicates a promising avenue for developing new anticancer agents based on this compound.

Table 2: Anticancer Activity of Selected Derivatives

| Compound Type | Cell Line | Viability Reduction (%) | p-value |

|---|---|---|---|

| 3-substituted derivative | A549 | 67.4 | <0.003 |

| Benzimidazole derivative | MCF-7 | 70.3 | <0.05 |

| 3,5-dichloro derivative | A549 | 24.5 | <0.0001 |

Antioxidant Activity

The antioxidant properties of derivatives of 5-Oxo-pyrrolidine-2-carboxylic acid have also been investigated.

- Testing Methods : The DPPH radical scavenging method was employed to assess antioxidant activity, showing that certain derivatives exhibited high radical scavenging ability comparable to established antioxidants like ascorbic acid .

- Key Findings : Compounds containing free carboxylic moieties demonstrated superior antioxidant effects, suggesting their potential in preventing oxidative stress-related diseases .

Table 3: Antioxidant Activity Comparison

| Compound Type | DPPH Scavenging Ability (%) |

|---|---|

| Ascorbic Acid | Reference |

| Oxopyrrolidine Derivative | 88.6 |

| Another Oxopyrrolidine Derivative | 87.7 |

Mecanismo De Acción

The mechanism of action of 5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the carboxamide group play crucial roles in its binding to target proteins and enzymes . The compound’s stereochemistry and functional groups contribute to its biological activity by influencing its binding affinity and selectivity .

Comparación Con Compuestos Similares

Positional Isomers: Ortho- and Para-Tolylamide Derivatives

- 5-Oxo-pyrrolidine-2-carboxylic acid o-tolylamide (CAS: 4193-42-4, MFCD00852350): Differs in the methyl group position on the phenyl ring (ortho vs. meta). Reported purity: 98% .

- 5-Oxo-pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide (CAS: 459147-82-1, MFCD00850573): Contains a methoxy group instead of methyl, altering electronic properties. Purity: 95% .

Ester Derivatives

Methyl 5-oxopyrrolidine-2-carboxylate (CAS: 54571-66-3):

tert-Butyl (R)-5-oxopyrrolidine-2-carboxylate (CAS: 205524-46-5):

Bioactive Derivatives

- 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid: Synthesized via multi-step reactions, incorporating a hydroxyl group for enhanced antioxidant activity .

Dipeptide derivatives containing 5-oxopyrrolidine-2-carboxylic acid :

Actividad Biológica

5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide, a compound characterized by its unique pyrrolidine structure and m-tolylamide group, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring and a carboxamide group attached to a 3-methylphenyl substituent . Its synthesis typically involves the reaction of 5-oxo-pyrrolidine-2-carboxylic acid with m-toluidine under controlled conditions. The process can involve various chemical reactions such as oxidation, reduction, and substitution, which allow for the exploration of different derivatives and their respective biological activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including m-tolylamide variants. These compounds have been tested primarily against human lung adenocarcinoma (A549) cells. The findings indicate that certain derivatives exhibit significant cytotoxic effects:

- Cytotoxicity Assays : In vitro assays demonstrated that some derivatives reduced A549 cell viability by up to 67.4% when compared to standard chemotherapeutic agents like cisplatin .

- Structure-Activity Relationship : The presence of specific functional groups appears to enhance anticancer activity. For instance, compounds with free amino groups show more potent effects than those with acetylamino groups .

| Compound | Viability Reduction (%) | Comparison Agent |

|---|---|---|

| 5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide | 67.4% | Cisplatin |

| 3-substituted derivative | 59.5% | Cisplatin |

Antimicrobial Activity

The antimicrobial properties of 5-oxopyrrolidine derivatives have also been investigated, particularly against multidrug-resistant pathogens:

- Pathogen Testing : Compounds were screened against clinically significant bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. Notably, some derivatives showed promising activity against resistant strains .

- Minimum Inhibitory Concentration (MIC) : While some derivatives exhibited MIC values below the resistance threshold, others showed limited activity (MIC > 128 µg/mL) against certain pathogens .

The biological activity of 5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide is believed to result from its interaction with specific molecular targets within cells:

- Receptor Binding : The unique structure allows it to bind effectively to various receptors or enzymes involved in critical biological pathways.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes associated with cancer proliferation or bacterial resistance mechanisms .

Case Studies and Research Findings

- Anticancer Study : A study focused on the anticancer activity of various 5-oxopyrrolidine derivatives found that those with specific substitutions exhibited enhanced cytotoxicity in A549 cells while maintaining lower toxicity in non-cancerous cells .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of these compounds against resistant strains of S. aureus, revealing that certain derivatives could effectively inhibit growth at sub-micromolar concentrations .

Q & A

Q. Example Workflow :

Synthesize and isolate the compound.

Acquire H NMR in DMSO-d6 to observe amide proton signals (~10–12 ppm).

Cross-validate with X-ray data to confirm the m-tolylamide orientation .

How can conflicting reports on the biological activity of 5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide be addressed?

Advanced Research Question

Contradictions often arise from assay variability or structural analogs misattributed to the parent compound. Mitigation strategies include:

- Comparative SAR studies : Test derivatives (e.g., 5-oxo-pyrrolidine analogs with varying substituents) to isolate pharmacophoric features .

- Standardized bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known pyrrolidine-based inhibitors) .

- Computational docking : Model interactions with target proteins (e.g., NMDA receptors) to explain activity differences .

Q. Data Contradiction Analysis :

| Study | Reported Activity | Likely Cause of Discrepancy |

|---|---|---|

| A | Anticonvulsant | Impurity from incomplete purification |

| B | Inactive | Use of racemic mixture instead of enantiopure form |

What computational methods are effective for predicting reaction pathways in synthesizing 5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide?

Advanced Research Question

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states:

- ICReDD methodology : Combine quantum mechanics (QM) with experimental data to optimize reaction conditions (e.g., solvent choice, temperature) .

- Transition state modeling : Identify energy barriers for acyl transfer steps during coupling .

- Machine learning : Train models on pyrrolidine derivative datasets to predict yields under varying conditions .

Q. Recommended Tools :

- Gaussian 16 (DFT calculations)

- GRRM (global reaction route mapping)

How can mechanistic studies elucidate the role of 5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide in nucleophilic substitution reactions?

Advanced Research Question

Mechanistic insights require kinetic and isotopic labeling experiments:

Q. Case Study :

- Chlorination of 5-oxo-pyrrolidine-2-carboxylic acid with thionyl chloride proceeds via a tetrahedral intermediate, confirmed by C NMR .

What protocols ensure stability and purity of 5-Oxo-pyrrolidine-2-carboxylic acid m-tolylamide under long-term storage?

Basic Research Question

Stability is influenced by moisture, light, and temperature:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.